

# "Antifungal agent 55" chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antifungal agent 55

Cat. No.: B12385181

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## In-Depth Technical Guide: Antifungal Agent 55

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Antifungal agent 55**, also identified as compound A07, is a novel selenium-containing miconazole analogue with potent antifungal activity, particularly against fluconazole-resistant fungal strains. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and evaluation are presented, along with a summary of its efficacy against a range of pathogenic fungi. The mechanism of action, involving the inhibition of fungal CYP51 (lanosterol 14 $\alpha$ -demethylase) in the ergosterol biosynthesis pathway, is also elucidated. This guide is intended to serve as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development.

### Chemical Structure and Properties

**Antifungal agent 55** is a synthetic organoselenium compound designed as an analogue of the imidazole antifungal drug, miconazole. The incorporation of a selenium atom is a key structural feature, contributing to its enhanced antifungal potency.

Chemical Structure:

- Systematic Name: 1-((2-(benzylselanyl)-1-(2,4-dichlorophenyl)ethyl)-1H-imidazol-5-yl)methanaminium
- CAS Number: 2422019-80-3
- Molecular Formula: C<sub>18</sub>H<sub>15</sub>BrCl<sub>2</sub>N<sub>2</sub>Se
- Molecular Weight: 489.10 g/mol
- SMILES: ClC1=CC=C(C([Se]CC2=CC=CC=C2Br)CN3C=CN=C3)C(Cl)=C1

#### Physicochemical Properties:

A comprehensive table of the physicochemical properties of **Antifungal Agent 55** is provided below.

Property	Value	Reference
Molecular Weight	489.10 g/mol	<a href="#">[1]</a>
Molecular Formula	C <sub>18</sub> H <sub>15</sub> BrCl <sub>2</sub> N <sub>2</sub> Se	<a href="#">[1]</a>
CAS Number	2422019-80-3	<a href="#">[1]</a>
Appearance	(Not explicitly stated, likely a solid)	
Solubility	(Not explicitly stated, likely soluble in organic solvents like DMSO for testing)	
Melting Point	(Not reported in the available literature)	
Stability	Store at room temperature in the continental US; may vary elsewhere. <a href="#">[1]</a>	<a href="#">[1]</a>

## Biological Activity and Efficacy

**Antifungal agent 55** has demonstrated significant in vitro activity against a broad spectrum of pathogenic fungi, including strains resistant to conventional antifungal therapies such as fluconazole.[\[1\]](#)

## Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC values for **Antifungal agent 55** against various fungal strains are summarized in the table below. It is reported to inhibit *Candida albicans* strains with MIC values in the range of 0.25-1 µg/mL.[\[1\]](#)

Fungal Strain	MIC (µg/mL)	Reference
<i>Candida albicans</i>	0.25 - 1	<a href="#">[1]</a>
Fluconazole-resistant <i>C. albicans</i>	Potent activity reported	<a href="#">[1]</a>
Other pathogenic fungi	(Specific data not available in the searched literature)	

## Biofilm Inhibition

Fungal biofilms are a significant clinical challenge due to their increased resistance to antimicrobial agents. **Antifungal agent 55** has been shown to be effective in preventing the formation of fungal biofilms.

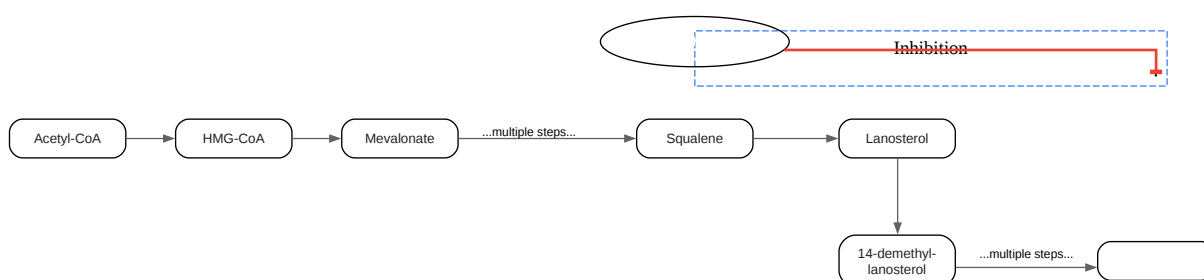
(Specific quantitative data on biofilm inhibition was not available in the searched literature.)

## Mechanism of Action

The primary mechanism of action of **Antifungal agent 55** is the inhibition of the fungal enzyme lanosterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

## Ergosterol Biosynthesis Pathway and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by **Antifungal agent 55**.



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Caption: Inhibition of CYP51 by **Antifungal Agent 55** in the ergosterol pathway.

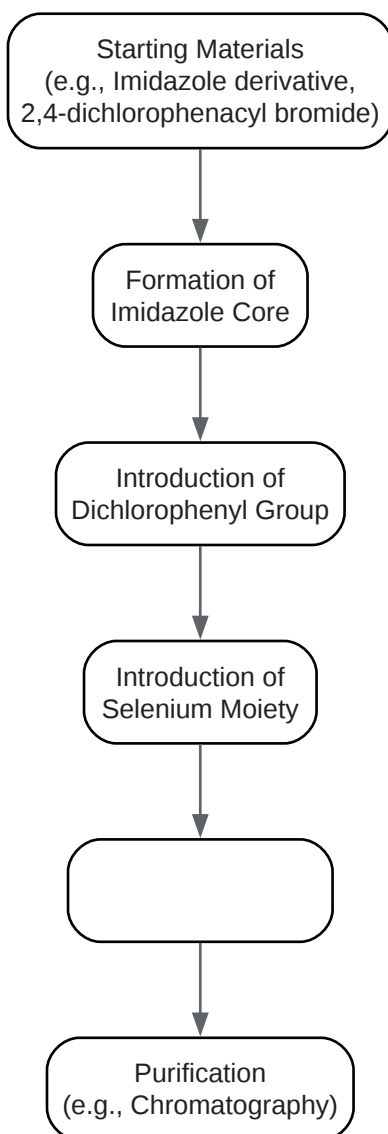
## Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Antifungal agent 55**. These protocols are based on standard laboratory procedures and information inferred from the available literature.

## Synthesis of Antifungal Agent 55 (Compound A07)

The synthesis of **Antifungal agent 55**, a miconazole analogue, involves a multi-step chemical process. While the exact, detailed protocol from the primary research paper is not available, a general synthetic route can be inferred. The synthesis likely starts from commercially available precursors to construct the imidazole core, followed by the introduction of the dichlorophenyl and the selenium-containing benzyl moieties.

General Synthetic Workflow:



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## References

- 1. medchemexpress.com [medchemexpress.com]

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)